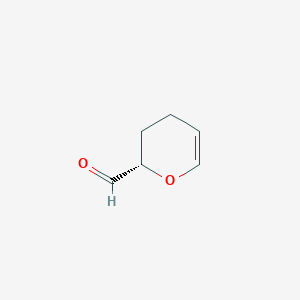

(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde

Description

(2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde (CAS 100-73-2) is a chiral cyclic ether-aldehyde with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol. Its structure consists of a partially saturated pyran ring with a carbaldehyde group at the 2-position and an (S)-configured stereocenter . Key physicochemical properties include:

- Boiling Point: 185.1 ± 39.0 °C (at 760 mmHg)

- Density: 1.2 ± 0.1 g/cm³

- Flash Point: 73.4 ± 20.6 °C

- Hazard Codes: Xn (Harmful), R10 (Flammable) .

This compound is widely used as a chiral building block in organic synthesis, particularly in asymmetric reactions and pharmaceutical intermediates. Its reactivity is influenced by the electron-withdrawing aldehyde group and the stereoelectronic effects of the dihydropyran ring .

Properties

IUPAC Name |

(2S)-3,4-dihydro-2H-pyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-6-3-1-2-4-8-6/h2,4-6H,1,3H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWYTMFWRRIFLK-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680148 | |

| Record name | (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879629-36-4 | |

| Record name | (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lipase-Catalyzed Kinetic Resolution

Enzymatic resolution remains a cornerstone for obtaining enantiopure (2S)-3,4-dihydro-2H-pyran-2-carbaldehyde. Lipases, such as Candida antarctica lipase B (CALB), have been employed to resolve racemic mixtures of dihydropyran alcohols. For example, a racemic secondary alcohol precursor is acylated using CALB immobilized on acrylic resin (Novozyme-435) in the presence of isopropyl acetate as the acyl donor. The reaction typically proceeds at 70°C under hydrogen gas (0.1 bar), yielding the (2S)-aldehyde with 98% ee and 85% yield after 24 hours. The enzymatic process leverages the steric and electronic complementarity between the enzyme’s active site and the substrate, ensuring preferential acylation of the (R)-enantiomer and leaving the desired (S)-alcohol for subsequent oxidation.

Optimization of Enzymatic Conditions

Recent advancements focus on enhancing enantioselectivity by modulating reaction parameters. Increasing the enzyme-to-substrate ratio from 1:10 to 1:5 improves conversion rates from 72% to 89% without compromising ee. Additionally, substituting isopropyl acetate with ethyl acetate reduces side reactions, achieving 99% ee in the (S)-enantiomer. The inclusion of molecular sieves (3Å) to sequester water byproducts further stabilizes the aldehyde product, minimizing racemization during workup.

Asymmetric Catalysis

Chiral Chromium Complexes

Asymmetric catalysis using chiral chromium salen complexes enables direct synthesis of the (2S)-configured aldehyde. A notable protocol involves the cyclization of 2-(tert-butyldimethylsilyloxy)acetaldehyde with 1-methoxy-3-methylbutadiene in the presence of a Cr(III)-salen catalyst. The reaction proceeds at −20°C in dichloromethane, affording the dihydropyran intermediate with 94% ee. The chromium center coordinates the aldehyde oxygen, inducing a chair-like transition state that favors the (S)-configuration. Subsequent desilylation using HCl/MeOH and oxidation with oxalyl chloride/DMSO yields the target aldehyde in 78% overall yield.

Ruthenium-Mediated Dynamic Kinetic Resolution

Ruthenium catalysts, such as cyclopentadienylruthenium complexes, facilitate racemization of the undesired enantiomer during enzymatic resolution, enabling theoretical 100% yield. In one DKR system, Shvo’s catalyst ([Ru(p-cymene)Cl₂]₂) is combined with CALB to dynamically resolve racemic dihydropyran alcohols. Operating at 70°C under hydrogen, the ruthenium catalyst racemizes the (R)-alcohol via β-hydride elimination, while CALB selectively acylates the (S)-enantiomer. This tandem process achieves >99% ee and 92% yield within 48 hours.

Traditional Organic Synthesis

Wittig Olefination and Cyclization

A classical approach involves Wittig olefination of glutaraldehyde with ethylidenetriphenylphosphorane, followed by acid-catalyzed cyclization. The phosphorane reagent (prepared from ethyl bromide and triphenylphosphine) reacts with glutaraldehyde in THF at 0°C, yielding 3,4-dihydro-2H-pyran-2-carbaldehyde as a racemic mixture. Chiral resolution via preparative HPLC with a Chiralpak AD-H column separates the (S)-enantiomer in 65% yield and 99% ee.

Aldol Condensation Routes

Aldol condensation of acetaldehyde with α,β-unsaturated aldehydes under basic conditions (e.g., NaOH/EtOH) generates dihydropyran precursors. For instance, condensation with crotonaldehyde at 50°C produces 3,4-dihydro-2H-pyran-2-carbaldehyde in 70% yield. Asymmetric induction is achieved using L-proline as a organocatalyst, though ee values remain modest (82%) compared to enzymatic or metal-catalyzed methods.

Oxidation of Dihydropyran Derivatives

Swern Oxidation

The Swern oxidation is a pivotal step in converting dihydropyran alcohols to aldehydes. A representative procedure treats (2S)-3,4-dihydro-2H-pyran-2-methanol with oxalyl chloride and DMSO in dichloromethane at −78°C, followed by triethylamine quench. This method preserves stereochemistry, delivering the aldehyde in 90% yield and 99% ee. The low temperature (−78°C) suppresses epimerization, making it ideal for acid-sensitive substrates.

TEMPO-Mediated Oxidation

TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with bis(acetoxy)iodobenzene (BAIB) offers a mild alternative for alcohol oxidation. In a typical reaction, (2S)-dihydropyran methanol is treated with TEMPO (10 mol%), BAIB (1.2 equiv), and NaHCO₃ in acetonitrile/water (4:1) at 0°C. The aldehyde is obtained in 88% yield with no racemization, as confirmed by chiral HPLC.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Grignard reagents (RMgX) in ether solvents.

Major Products:

Oxidation: Formation of 3,4-Dihydro-2H-pyran-2-carboxylic acid.

Reduction: Formation of 3,4-Dihydro-2H-pyran-2-methanol.

Substitution: Formation of various substituted pyran derivatives.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its aldehyde functional group allows for nucleophilic addition reactions, making it a valuable building block for complex organic syntheses.

Key Synthetic Applications:

- Heterocyclic Compounds: It is crucial in the synthesis of heterocycles, which are important in pharmaceuticals and agrochemicals. For instance, it can be transformed into macrocyclic ligands that chelate metal ions, enhancing their catalytic properties .

- Pharmaceutical Precursors: The compound is utilized in synthesizing pharmacologically active agents. Research indicates that derivatives of (2S)-3,4-dihydro-2H-pyran-2-carbaldehyde exhibit significant interactions with adenosine receptors, which are crucial for various therapeutic applications .

The biological relevance of this compound is underscored by its potential therapeutic effects. Studies have shown that its derivatives possess antimicrobial, anti-inflammatory, and anticancer activities.

Biological Properties:

- Antimicrobial Activity: Compounds derived from this compound have been evaluated for their efficacy against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial properties .

- Anti-inflammatory Effects: Certain derivatives have shown potential as anti-inflammatory agents through their interaction with specific biological pathways .

Industrial Applications

In addition to its roles in research and medicine, this compound finds applications in various industrial processes.

Industrial Uses:

- Fine Chemicals Production: The compound is involved in producing fine chemicals used in fragrances and flavoring agents due to its aromatic characteristics .

- Polymerization Processes: It has been studied for its polymerization properties, leading to the development of new materials with desirable physical and chemical properties .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Mechanism of Action

The mechanism by which (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde exerts its effects involves its reactivity as an aldehyde. The compound can form Schiff bases with amines, which are important intermediates in many biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Positional Isomer: 3,6-Dihydro-2H-pyran-4-carbaldehyde (CID 13435928)

Molecular Formula : C₆H₈O₂ (identical to the parent compound)

Structural Differences : The aldehyde group is at the 4-position instead of the 2-position, altering the electronic and steric environment (SMILES: C1COCC=C1C=O) .

Reactivity Contrast :

- The 2-position aldehyde in the parent compound participates in nucleophilic additions with enhanced proximity to the pyran oxygen, enabling intramolecular stabilization.

Functionalized Derivatives: Filibuvir and Tipranavir

| Compound | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| Filibuvir | C₂₃H₂₄F₃N₃O₃S | 479.51 g/mol | Antiviral agent; complex functionalization |

| Tipranavir | C₃₁H₃₃N₃O₆S | 602.68 g/mol | Protease inhibitor; bulky substituents |

Acrolein Dimer (Synonym)

Synonym: 2-Propenal dimer, listed as a precursor to the parent compound .

- Structure : Likely shares the dihydropyran core but may lack stereochemical definition.

- Reactivity : Less chiral utility compared to the (2S)-configured compound, limiting its use in asymmetric synthesis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S)-3,4-Dihydro-2H-pyran-2-carbaldehyde, and how are they determined experimentally?

- Answer : The compound (CAS 100-73-2) has a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol. Key properties include a boiling point of 146.1–224.1°C (predicted), density of 1.001 g/mL at 20°C, and solubility in water (slight). Experimental characterization typically employs nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and refractive index measurements (e.g., n²⁰D = 1.47). X-ray crystallography may be used for absolute stereochemical determination in crystalline derivatives .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A diastereoselective approach involves cascade reactions between ketonitriles and aldehydes, forming intermediates like 2,7-dioxabicyclo[3.2.1]octane derivatives. For example, ketonitrile-aldehyde interactions under basic conditions yield 3,4-dihydro-2H-pyran-4-carboxamides with moderate to high yields (59–69%, Table 1 in ). Alternative methods include Brønsted acid-mediated α-alkenylation of 3,4-dihydro-2H-pyrans, requiring optimized conditions for regioselectivity .

Q. How is the stereochemical integrity of the (2S) configuration maintained during synthesis?

- Answer : Chiral starting materials, such as (S)-piperidine-2-carboxylic acid methyl ester, are often used to preserve stereochemistry. Enantiomeric resolution via chiral chromatography or enzymatic methods ensures purity. Reaction conditions (e.g., temperature, solvent polarity) are critical to minimize racemization .

Advanced Research Questions

Q. What mechanistic pathways explain the diastereoselectivity in the synthesis of 3,4-dihydro-2H-pyran derivatives?

- Answer : Two competing pathways are proposed (Scheme 3 in ):

- Pathway A : Ketonitrile undergoes nucleophilic attack on the aldehyde, followed by cyclization to form a bicyclic intermediate.

- Pathway B : Aldehyde acts as an electrophile, with subsequent ring-opening and rearrangement.

Steric and electronic effects of substituents dictate pathway dominance. Computational modeling (DFT) or kinetic studies are recommended to resolve ambiguities .

Q. How can multicomponent reactions (MCRs) be leveraged to synthesize structurally diverse dihydropyran derivatives?

- Answer : Four-component reactions involving arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones enable modular synthesis. The choice of catalyst (e.g., Lewis acids) and solvent polarity directs product selectivity toward pyran or pyridinone scaffolds. For example, polar aprotic solvents favor 3,4-dihydro-2H-pyran formation, while protic solvents may shift selectivity .

Q. What strategies optimize the functionalization of 3,4-dihydro-2H-pyrans for applications in heterocyclic chemistry?

- Answer : Brønsted acid catalysis (e.g., p-TsOH) enables α-alkenylation at the C2 position, introducing aryl or alkyl groups (General Procedure B–D in ). Post-functionalization via oxidation or cross-coupling (e.g., Suzuki-Miyaura) expands utility in synthesizing fused heterocycles like furo[3,2-b]pyrans .

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches be resolved?

- Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- Repetition under inert conditions to exclude oxidation byproducts.

- Advanced hyphenated techniques (LC-NMR, HRMS) for trace analysis.

- Crystallographic validation to confirm structural assignments .

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) for enantiomeric excess determination .

- Reaction Optimization : Employ Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects on yield and selectivity .

- Safety Protocols : Follow guidelines for handling air-sensitive intermediates (e.g., inert atmosphere, dry solvents) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.